Isopropyl 1-isopropylpiperidine-4-carboxylate
Overview
Description
Isopropyl 1-isopropylpiperidine-4-carboxylate is a chemical compound . It has a molecular formula of C12H23NO2 .
Synthesis Analysis
Piperidine derivatives, such as this compound, are important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods have been developed for the synthesis of piperidine derivatives, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 23 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 213.316 Da .
Chemical Reactions Analysis
Piperidines, including this compound, undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .
Scientific Research Applications
Synthesis of Spirofuranopyrimidine-Piperidines
Research by Darout, McClure, and Mascitti (2012) describes the synthesis of spirofuranopyrimidine-piperidines, utilizing isopropyl 4-oxopiperidine-1-carboxylate. This approach is noted for producing an unprecedented heterocyclic template, demonstrating the compound's role in innovative chemical syntheses (Darout, McClure, & Mascitti, 2012).
Metabolism Studies in Rodent Plasma
A 2011 study by Sharma et al. explored the oxidative metabolism of a quinoxaline derivative by xanthine oxidase in rodent plasma. The study utilized isopropyl-4-(3-cyano-5-(quinoxalin-6-yl)pyridine-2-yl)piperazine-1-carboxylate to investigate its stability in plasma, offering insights into enzyme-mediated processes in metabolic pathways (Sharma et al., 2011).
Enantioselective Cyclopropanation Studies
Konik, Kananovich, and Kulinkovich (2013) conducted a study focusing on enantioselective cyclopropanation of carboxylic esters with alkyl magnesium bromides, involving isopropyl 4-chlorobutyrate. This research is significant for understanding asymmetric synthesis processes and the formation of complex organic compounds (Konik, Kananovich, & Kulinkovich, 2013).
Calcium Channel Modulation Activities
In 1995, Vo et al. studied the calcium channel agonist-antagonist modulation activities of isopropyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-pyridinylpyridine-5-carboxylate racemates and enantiomers. This research is crucial for understanding how specific chemical compounds can modulate calcium channels, which has potential implications in pharmacology and physiology (Vo et al., 1995).
Synthesis of N-Acyl-t(3)-isopropyl-r(2),c(6)-bis-2'-furylpiperidin-4-one Oximes
A study by Manimekalai and Sivakumar (2010) on the synthesis of N-acyl-t(3)-isopropyl-r(2),c(6)-bis-2'-furylpiperidin-4-one oximes provided significant insights into the synthesis and spectral analysis of complex organic compounds. This study contributes to the understanding of organic compound synthesis and the behavior of such compounds under various conditions (Manimekalai & Sivakumar, 2010).
Properties
IUPAC Name |
propan-2-yl 1-propan-2-ylpiperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-9(2)13-7-5-11(6-8-13)12(14)15-10(3)4/h9-11H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHHEDQXTWHACY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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